3-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
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Overview
Description
3-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a chemical compound with potential therapeutic applications It belongs to the class of dibenzo[b,f][1,4]oxazepine derivatives, which are known for their diverse pharmacological activities
Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system, influencing a variety of physiological functions such as motor control, cognition, and reward.
Mode of Action
The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the interaction of dopamine, a neurotransmitter, with the receptor. This inhibition can lead to changes in the transmission of signals in the brain.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific context in which it is used. For instance, in the treatment of central nervous system disorders, the inhibition of the Dopamine D2 receptor can help to alleviate symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves the following steps:
Formation of the dibenzo[b,f][1,4]oxazepine core: This can be achieved through cyclocondensation reactions involving substituted 2-aminophenols and substituted 2-halobenzaldehydes under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the oxazepine core.
Coupling Reactions: The benzamide moiety can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Base (e.g., sodium hydroxide): Used in cyclocondensation reactions.
Amine reagents: Used in amidation reactions.
Major Products Formed
Substituted derivatives: Formed through substitution reactions.
Oxidized or reduced derivatives: Formed through oxidation or reduction reactions.
Coupled products: Formed through coupling reactions.
Scientific Research Applications
3-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-11-oxodibenzo[b,f][1,4]thiazepine: A related compound with similar structural features and pharmacological activities.
2-(10-Oxo-10,11-dihydrodibenzo[b,f]thiepin-2-yl)propanoic acid: Another compound with a similar core structure but different functional groups.
Uniqueness
3-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is unique due to the presence of the bromine atom and the benzamide moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-bromo-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O3/c21-13-5-3-4-12(10-13)19(24)22-14-8-9-17-15(11-14)20(25)23-16-6-1-2-7-18(16)26-17/h1-11H,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DICUDVAAVFUXBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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